molecular formula C18H27N3O3 B3323134 Prucalopride Impurity 6 CAS No. 1608459-56-8

Prucalopride Impurity 6

货号: B3323134
CAS 编号: 1608459-56-8
分子量: 333.4 g/mol
InChI 键: LZVQAZJXDWUOGZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Significance of Impurity Profiling in Pharmaceutical Research and Development

Impurity profiling is the systematic process of detecting, identifying, and quantifying impurities within a drug substance. wisdomlib.orgglobalpharmatek.com This process is a mandatory requirement for new drug applications and plays a crucial role throughout the drug development lifecycle. globalpharmatek.com The core importance of impurity profiling lies in its direct correlation with patient safety and drug efficacy. pharmaffiliates.com Toxicological risks, including potential carcinogenicity, can arise from even trace levels of certain impurities. wisdomlib.orgpharmaffiliates.com

Furthermore, impurities can affect the stability of the drug product, potentially leading to the formation of degradation products and a reduction in the product's shelf life. globalpharmatek.com From a process development perspective, understanding how and when impurities are formed is essential for optimizing reaction conditions to minimize their presence. mt.com Early detection and characterization of impurities can prevent costly reformulations, delays in clinical trials, and potential regulatory rejections. pharmaffiliates.com Ultimately, a well-defined impurity profile is a key indicator of a robust and well-controlled manufacturing process. mt.com

Regulatory Imperatives for Impurity Control (ICH, FDA, Pharmacopeial Guidelines)

Regulatory bodies worldwide have established stringent guidelines to ensure the safety and quality of pharmaceutical products. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the U.S. Food and Drug Administration (FDA), and various pharmacopoeias (e.g., United States Pharmacopeia (USP), European Pharmacopoeia (EP)) provide a framework for the control of impurities. nih.govpharmaffiliates.com

ICH guidelines, in particular, are globally recognized and provide a comprehensive set of standards for impurity testing. Key guidelines include:

ICH Q3A(R2): Impurities in New Drug Substances - This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. ich.orgfda.gov It establishes thresholds for reporting and identifying impurities based on the maximum daily dose of the drug. ich.org

ICH Q3B(R2): Impurities in New Drug Products - This document complements Q3A(R2) and provides guidance on impurities in the final drug product. fda.gov

ICH Q3C: Impurities: Guideline for Residual Solvents - This guideline deals with the control of residual solvents, which are organic volatile chemicals used in the manufacturing process. perkinelmer.com

ICH Q3D: Guideline for Elemental Impurities - This guideline establishes permitted daily exposure (PDE) limits for 24 elemental impurities. perkinelmer.comchemass.si

These guidelines mandate that any impurity present above a certain threshold must be identified and, in many cases, qualified through toxicological studies. ich.org Adherence to these regulatory standards is essential for gaining marketing authorization for new drugs. nih.gov

Classification of Pharmaceutical Impurities

Pharmaceutical impurities are broadly classified into several categories based on their origin and chemical nature. ich.org

These impurities are substances that arise during the manufacturing process. They can include:

Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic route can be carried through to the final API. ajrconline.org

By-products: Unwanted products formed in side reactions during the synthesis of the API. ajrconline.org

Reagents, Ligands, and Catalysts: These substances are used to facilitate chemical reactions and may be present in trace amounts in the final product. ajrconline.org

Degradation products result from the chemical breakdown of the drug substance over time due to factors such as exposure to light, heat, humidity, or interaction with other components in the formulation. nih.gov Identifying potential degradation pathways is crucial for establishing appropriate storage conditions and shelf life for the drug product. globalpharmatek.com

Residual solvents are organic volatile chemicals used during the synthesis of the API or in the formulation of the drug product. perkinelmer.com Because they cannot be completely removed through practical manufacturing techniques and can have toxic effects, their levels are strictly controlled under guidelines like ICH Q3C. perkinelmer.com

Elemental impurities are trace metals that can be present in a drug product. perkinelmer.com They can originate from various sources, including intentionally added catalysts, manufacturing equipment, raw materials, or the container closure system. ajrconline.org ICH Q3D classifies these impurities based on their toxicity and sets limits for their permitted daily exposure. perkinelmer.com

Prucalopride (B966) Impurity 6: A Detailed Profile

Prucalopride Impurity 6 is a known organic impurity associated with the API Prucalopride.

Chemical Identity and Properties

PropertyValueSource
IUPAC Name 4-amino-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide nih.gov
CAS Number 1608459-56-8 nih.gov
Molecular Formula C18H27N3O3 nih.gov
Molecular Weight 333.4 g/mol nih.gov
Physical State Solid tlcstandards.com
Color White to off-white tlcstandards.com

Synthesis and Formation

This compound is considered a process-related impurity. Its formation is linked to the synthetic pathway of Prucalopride. One of the key starting materials or intermediates in the synthesis of Prucalopride is 1-Chloro-3-methoxypropane (B29878). cymitquimica.com The structure of this compound suggests it is formed from the reaction of 4-amino-2,3-dihydro-N-(piperidin-4-yl)-7-benzofurancarboxamide with a (3-methoxypropyl) moiety, likely originating from reagents used in the synthesis.

Analytical Characterization

The identification and quantification of this compound are typically achieved using advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for separating the impurity from the main API and other related substances. nih.gov Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is used to confirm the molecular weight and elucidate the structure of the impurity. chemass.si Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for detailed structural characterization. mt.com

Regulatory Context and Control

As a specified impurity, the levels of this compound in Prucalopride API must be controlled within the limits set by regulatory authorities. ich.org The specific acceptance criteria are based on the qualification threshold, which is determined by the maximum daily dose of Prucalopride. nih.gov Manufacturers must demonstrate that their commercial manufacturing process consistently produces Prucalopride with levels of Impurity 6 below this established limit. fda.gov This involves rigorous in-process controls and final product testing. mt.com

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-amino-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-23-11-2-8-21-9-5-13(6-10-21)20-18(22)15-3-4-16(19)14-7-12-24-17(14)15/h3-4,13H,2,5-12,19H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVQAZJXDWUOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CCC(CC1)NC(=O)C2=C3C(=C(C=C2)N)CCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Identification and Characterization of Prucalopride Impurity 6

Chromatographic Separation Techniques for Impurity Profiling

Chromatographic techniques are fundamental in the separation, detection, and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products. For Prucalopride (B966) and its related substances, including Impurity 6, a range of chromatographic methods have been developed and optimized to ensure robust and reliable analysis.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and versatility. Various HPLC-based methods have been established for the impurity profiling of Prucalopride. jchr.orgnih.goveprajournals.com

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted HPLC mode for the analysis of Prucalopride and its impurities. jchr.orgnih.gov The development of a robust RP-HPLC method involves a systematic approach to optimize various parameters to achieve the desired separation. A well-developed method should be able to separate the main component, Prucalopride, from all its potential impurities, including process-related impurities and degradation products. nih.gov

Several studies have focused on developing and validating RP-HPLC methods for Prucalopride. jchr.org These methods are designed to be simple, reliable, and cost-effective for routine quality control analysis. jchr.org The development process often includes forced degradation studies to ensure the method is stability-indicating, meaning it can separate the drug substance from its degradation products. nih.gov

ParameterOptimized Condition 1Optimized Condition 2
Mobile Phase 0.1% Orthophosphoric acid: Methanol (B129727) (30:70 v/v) Methanol: 0.1 % Formic Acid (80:20 v/v) jchr.org
Flow Rate 1 mL/min 1.0 mL/min jchr.org
Detection Wavelength 225 nm 276 nm jchr.org
Retention Time 1.5 min Not specified for impurity

The choice of the stationary phase, or column chemistry, is critical for achieving the desired selectivity and resolution in HPLC. For the separation of Prucalopride and its impurities, C8 and C18 columns are commonly employed. jchr.orgnih.gov

A C8 column (150 mm × 4.6 mm, 3.5 µm) has been reported to provide excellent results in terms of retention, peak shape, and resolution for Prucalopride and its degradation products. Another study utilized a BDS Hypersil C8 Column (250 × 4.6 mm, 5 µ) for the quantification of Prucalopride succinate (B1194679). jchr.org The selection between C8 and C18 often depends on the specific impurity profile and the desired retention characteristics. C18 columns, being more hydrophobic, generally provide longer retention times compared to C8 columns.

Column TypeDimensionsParticle SizeApplication
Waters Xbridge-C8 nih.gov150mm × 4.6mm i.d. nih.gov3.5μm nih.govSeparation of Prucalopride and its impurities nih.gov
BDS Hypersil C8 jchr.org250 × 4.6 mm jchr.org5 µ jchr.orgQuantification of Prucalopride succinate jchr.org
Water's X Bridge C18(2) 250 X 4.6 mm5 µEstimation of Prucalopride

The composition of the mobile phase plays a pivotal role in controlling the retention and elution of analytes in RP-HPLC. The optimization of the mobile phase involves adjusting the type and ratio of organic solvents, the pH, and the concentration of buffer salts to achieve the best possible separation.

For the analysis of Prucalopride and its impurities, various mobile phase compositions have been investigated. A mixture of an aqueous buffer and an organic solvent is typically used. Common organic modifiers include methanol and acetonitrile (B52724). jchr.orgnih.gov The pH of the aqueous phase is often controlled using buffers like ammonium (B1175870) bicarbonate or acids such as formic acid or orthophosphoric acid. jchr.orgnih.gov

In one method, a gradient elution with 20mM ammonium bicarbonate buffer and a mixture of acetonitrile and methanol (80:20 v/v) was found to be effective. nih.gov Another method employed an isocratic mobile phase consisting of Methanol and 0.1% Formic Acid (80:20 v/v). jchr.org The choice between isocratic and gradient elution depends on the complexity of the sample and the number of impurities to be separated.

Mobile Phase CompositionpHMode
20mM ammonium bicarbonate buffer and acetonitrile: methanol (80:20v/v) nih.govNot specifiedGradient nih.gov
Methanol: 0.1 % Formic Acid (80:20 v/v) jchr.orgNot specifiedIsocratic jchr.org
0.1% orthophosphoric acid: methanol (30:70 v/v) Not specifiedIsocratic

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. nih.gov This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures.

UHPLC methods have been developed for the analysis of Prucalopride and its metabolites, demonstrating the technique's power in complex sample analysis. nih.gov For instance, a UHPLC method coupled with high-resolution mass spectrometry was used for the comprehensive metabolite profiling of Prucalopride in rats. nih.govfrontiersin.org This approach allowed for the identification of numerous metabolites, showcasing the high separation efficiency of UHPLC. The chromatographic separation was performed on a Waters ACQUITY UPLC® BEH C18 column (2.1 mm × 100 mm, 1.7 µm). nih.gov

While liquid chromatography is the predominant technique for the analysis of non-volatile and thermally labile compounds like Prucalopride and its impurities, Gas Chromatography (GC) can be employed for the analysis of volatile impurities, such as residual solvents, that may be present in the drug substance. The use of GC is an important part of a comprehensive impurity profiling strategy, ensuring that all potential impurities are controlled.

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC) for Isolation

Thin Layer Chromatography (TLC) is a foundational chromatographic technique widely used for the qualitative analysis of pharmaceutical compounds due to its simplicity, speed, and low cost. microbenotes.com It serves as a rapid method to check the purity of a sample, where the presence of impurities can be detected by the appearance of extra spots on the chromatography plate when compared against a reference standard. news-medical.net

High-Performance Thin Layer Chromatography (HPTLC) is an advanced and more sophisticated form of TLC that offers improved resolution, sensitivity, and reproducibility. HPTLC methods are instrumental in the separation and quantification of a drug from its potential degradation products and process-related impurities. ajpaonline.com A stability-indicating HPTLC method has been specifically developed for Prucalopride succinate and its degradation products. jetir.org Such a method is crucial for resolving the active pharmaceutical ingredient (API) from impurities like Impurity 6, especially those formed under stress conditions. The method's validation as per International Conference on Harmonisation (ICH) guidelines ensures its accuracy and precision for routine quality control. ajpaonline.comjetir.org

A typical HPTLC method for Prucalopride involves spotting the sample on a pre-coated silica (B1680970) gel 60F254 plate, which acts as the stationary phase. The plate is then developed in a chamber containing an optimized mobile phase, such as a mixture of toluene, methanol, and glacial acetic acid. jetir.org The separation occurs as the mobile phase ascends the plate, with different components traveling at different rates based on their affinity for the stationary and mobile phases. Densitometric scanning is then used for quantification at a specific wavelength, such as 240 nm. jetir.org The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to that of the solvent front, is used to identify the separated components. jetir.org

Table 1: HPTLC Method Parameters for Prucalopride and its Impurities
ParameterCondition
Stationary PhasePre-coated Silica Gel 60F254 TLC plates jetir.org
Mobile PhaseToluene: Methanol: Glacial Acetic Acid (7:2.5:0.5 v/v/v) jetir.org
Detection Wavelength240 nm jetir.org
Rf of Prucalopride~0.25 jetir.org

Spectroscopic and Spectrometric Elucidation Approaches

Once an impurity is isolated or separated, a combination of spectroscopic and spectrometric techniques is required for its definitive structural elucidation. These methods provide detailed information about the molecular weight, elemental composition, and the specific arrangement of atoms within the molecule. For Prucalopride and its impurities, a suite of modern analytical methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are utilized.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool in impurity profiling for its high sensitivity and ability to provide exact molecular weight information and structural details through fragmentation analysis.

The coupling of Liquid Chromatography (LC) with Mass Spectrometry (MS) is the most widely used technology for the analysis of pharmaceutical impurities. LC-MS combines the powerful separation capabilities of HPLC with the sensitive and specific detection provided by MS. A stability-indicating method for Prucalopride and its related substances often employs a reverse-phase HPLC system. nih.gov For instance, effective separation can be achieved on a C8 column using a gradient elution with a mobile phase consisting of an ammonium bicarbonate buffer and an organic modifier like a mixture of acetonitrile and methanol. nih.gov The eluent from the HPLC column is directed into the mass spectrometer, where the components are ionized and their mass-to-charge ratios are determined, allowing for the detection and quantification of impurities like Impurity 6.

Table 2: Example LC-MS Parameters for Prucalopride Impurity Analysis
ParameterCondition
Chromatographic ColumnC8 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A20 mM Ammonium Bicarbonate nih.gov
Mobile Phase BAcetonitrile: Methanol (80:20 v/v) nih.gov
DetectionMass Spectrometer (e.g., QTOF or Orbitrap)

For definitive structural characterization of unknown impurities, high-resolution mass spectrometry techniques like LC-ESI-QTOF-MS/MS are employed. nih.gov This method was successfully extended to the characterization of stress degradation products and process-related impurities of Prucalopride. nih.gov The QTOF mass analyzer provides highly accurate mass measurements, enabling the determination of the elemental composition and molecular formula of an impurity. nih.gov

The "MS/MS" or tandem mass spectrometry capability is crucial. In this mode, the precursor ion corresponding to the impurity is selected in the first mass analyzer (quadrupole), subjected to collision-induced dissociation (CID) to break it into smaller fragment ions, and these fragments are then analyzed in the second mass analyzer (TOF). The resulting fragmentation pattern provides a structural fingerprint of the molecule, allowing researchers to deduce its chemical structure. nih.gov

The methodologies used for comprehensive metabolite profiling are directly relevant to the challenge of impurity structural elucidation. UHPLC-Q-Orbitrap HRMS is a state-of-the-art technique that provides exceptionally high resolution and mass accuracy. While a study on Prucalopride focused on its metabolites in rats, the analytical strategy is powerful for impurity identification. The UHPLC system allows for faster analysis and sharper peaks compared to conventional HPLC. The Q-Exactive Orbitrap mass spectrometer delivers high-resolution, accurate-mass (HRAM) data, which is critical for distinguishing between impurities that may have very similar nominal masses but different elemental compositions. This level of precision significantly increases the confidence in the proposed molecular formula for an unknown compound like Prucalopride Impurity 6.

The structural characterization of Prucalopride impurities is heavily reliant on the analysis of fragmentation pathways generated from tandem mass spectrometry (MS/MS) experiments. nih.gov By examining the fragment ions produced from the precursor ion of Impurity 6, analysts can piece together its structure. The fragmentation pattern reveals information about the stable substructures within the molecule and how they are connected. For example, the loss of specific neutral molecules (like water or parts of an alkyl chain) or the presence of characteristic ions can indicate particular functional groups or structural motifs. The mechanisms involved in the formation of degradation products can also be proposed based on this detailed structural data. nih.gov

Table 3: Conceptual Fragmentation Data for this compound (C18H27N3O3, MW: 333.43)
Precursor Ion [M+H]⁺ (m/z)Major Fragment Ions (m/z)Plausible Structural Origin of Fragment
334.21(Hypothetical Fragment 1)Cleavage at the amide bond
(Hypothetical Fragment 2)Loss of the methoxypropyl group from the piperidine (B6355638) ring
(Hypothetical Fragment 3)Fragmentation of the dihydrobenzofuran ring system

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of pharmaceutical impurities. For this compound, both ¹H and ¹³C NMR analyses are crucial for assigning the chemical shifts and coupling constants of the protons and carbons within the molecule, respectively. This detailed spectral information allows for the precise mapping of the molecular structure, confirming the connectivity of atoms and the stereochemistry.

While specific, publicly available spectral data for this compound is limited, the analysis would involve the identification of key structural features. The aromatic protons of the dihydrobenzofuran ring, the protons of the piperidine ring, and the methoxypropyl side chain would each exhibit characteristic chemical shifts and splitting patterns. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further aid in establishing the connectivity between protons and their directly attached carbons, providing irrefutable evidence for the structure of this compound. The availability of a fully characterized reference standard from various suppliers indicates that such comprehensive NMR data has been generated to confirm its identity. synthinkchemicals.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the detection and quantification of prucalopride and its impurities in various analytical methods. The UV spectrum of a molecule is determined by its chromophoric systems. For Prucalopride and its impurities, the dihydrobenzofuran-carboxamide moiety acts as the primary chromophore.

Studies on the UV-Visible spectrophotometric methods for prucalopride succinate have identified absorption maxima (λmax) at approximately 226 nm and 243 nm in solvents such as methanol, 0.1N HCl, and phosphate (B84403) buffer. rjptonline.orgwjbphs.comresearchgate.net While the specific UV-Vis spectrum for this compound is not detailed in publicly available literature, it is expected to exhibit a similar UV profile to the parent drug due to the presence of the same core chromophoric structure. Any minor shifts in the absorption maximum would be attributable to the specific substitution pattern of the impurity. This technique is particularly valuable in HPLC (High-Performance Liquid Chromatography) methods where a UV detector is commonly employed for the detection of prucalopride and its related substances as they elute from the column. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to its key structural features. Expected characteristic peaks would include:

N-H stretching vibrations from the primary amino group and the secondary amide group.

C=O stretching vibration of the amide carbonyl group.

C-O stretching vibrations from the ether linkages in the dihydrobenzofuran ring and the methoxypropyl side chain.

C-H stretching and bending vibrations from the aromatic, aliphatic, and piperidine ring systems.

The collective pattern of these absorption bands serves as a molecular fingerprint, which can be compared against a reference standard to confirm the identity of this compound.

Isolation and Purification Techniques for Impurity Standards

The availability of highly pure impurity standards is a prerequisite for the accurate validation of analytical methods and for toxicological studies. The isolation and purification of this compound from synthesis reaction mixtures or degradation samples are typically achieved using preparative chromatographic techniques.

Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for isolating impurities in the pharmaceutical industry. lcms.cz This technique allows for the separation of closely related compounds based on their differential partitioning between a stationary phase and a mobile phase. The development of a preparative HPLC method for this compound would involve: researchgate.netnih.gov

Method Development and Optimization: Starting with an analytical scale HPLC method, parameters such as the stationary phase (e.g., C8 or C18 column), mobile phase composition (e.g., mixtures of buffers and organic solvents like acetonitrile and methanol), and gradient elution profile are optimized to achieve maximum resolution between this compound and other components. nih.gov

Scale-Up: The optimized analytical method is then scaled up to a preparative scale by using a larger column diameter and a higher flow rate to handle larger sample loads.

Fraction Collection: As the separated compounds elute from the preparative column, a fraction collector is used to selectively collect the portion of the eluent containing the purified this compound.

Purity Confirmation: The purity of the isolated fraction is then rigorously assessed using analytical HPLC and other orthogonal techniques.

The successful isolation and subsequent characterization of the purified material provide the necessary reference standard for routine quality control and regulatory submissions.

Prucalopride Impurity 6: Specific Research and Characterization

Identification of Distinct Isomers or Analogues Designated "Impurity 6"

Research and commercial listings from various chemical suppliers reveal that the designation "Prucalopride Impurity 6" does not refer to a single, universally defined chemical entity. Instead, several different molecules, which may be isomers or structurally related analogues, have been given this label. This ambiguity necessitates a careful differentiation based on unique chemical identifiers.

The most reliable method for distinguishing between the different compounds referred to as Prucalopride (B966) Impurity 6 is through their unique Chemical Abstracts Service (CAS) Registry Numbers and their corresponding molecular formulae and weights. The table below summarizes the distinct chemical entities that have been designated as "this compound" by various sources.

Table 1: Variants of this compound

CAS Registry Number Molecular Formula Molecular Weight ( g/mol ) Chemical Name
1608459-56-8 C18H27N3O3 333.43 4-Amino-N-(1-(3-methoxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide veeprho.comtlcstandards.comnih.gov
36215-07-3 C4H9ClO 108.6 1-Chloro-3-methoxypropane (B29878) alentris.org
24190-77-0 C10H10ClNO4 243.64 Methyl 4-acetamido-5-chloro-2-hydroxybenzoate (Also designated as Prucalopride Impurity 8 by another source) daicelpharmastandards.comsimsonpharma.com

This data clearly illustrates that at least four distinct chemical compounds are associated with the "Impurity 6" designation, ranging from a complex carboxamide analogue to a simple chlorinated propane (B168953) derivative. This highlights the critical importance of specifying the CAS number when referencing this impurity.

The structural elucidation of pharmaceutical impurities, including the various forms of Impurity 6, presents significant challenges. These compounds are often present in very low concentrations within the API or drug product, making their isolation and characterization difficult. Furthermore, their structures can be closely related to the parent drug or other impurities, requiring highly sophisticated analytical techniques to resolve and identify them correctly.

To overcome these challenges, modern analytical chemistry employs powerful methodological solutions. The combination of liquid chromatography with high-resolution mass spectrometry (LC-MS) is a cornerstone of impurity identification. Specifically, techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS) are invaluable. nih.gov This method allows for the effective separation of impurities from the API, followed by precise mass determination, which helps in generating a molecular formula. nih.gov Subsequent fragmentation analysis (MS/MS) provides detailed structural information by breaking down the molecule and analyzing its constituent parts, which is crucial for distinguishing between isomers and definitively characterizing the impurity's structure. nih.gov

Analytical Method Development and Validation for this compound Quantification

Once identified, it is essential to develop and validate robust analytical methods to quantify the levels of this compound in bulk drug and finished pharmaceutical products. The validation process, typically following International Council for Harmonisation (ICH) guidelines, ensures that the analytical method is reliable, reproducible, and fit for its intended purpose. nih.govjipbs.com

A critical parameter in method validation is specificity, which is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, or excipients. For Prucalopride and its impurities, this is typically achieved using stability-indicating High-Performance Liquid Chromatography (HPLC) methods. nih.gov

Developed methods utilize specific column chemistries (e.g., C8 or C18 columns) and mobile phase compositions to achieve chromatographic separation between Prucalopride and its various impurities, including Impurity 6. nih.gov The selectivity of the method is demonstrated by showing that there are no interfering peaks from blank solutions, placebos, or other known impurities at the retention time of the Impurity 6 analyte. jchr.org Forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light, are also performed to ensure that all potential degradation products are separated from the main drug peak. nih.gov

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is established by preparing a series of standard solutions of the impurity at different concentrations and analyzing them. A calibration curve is then constructed by plotting the analytical response (e.g., peak area in HPLC) versus the concentration.

The relationship is typically evaluated using linear regression analysis, and the correlation coefficient (R²) is calculated to assess the quality of the fit. For methods analyzing Prucalopride and its related substances, linearity is commonly established over a range of concentrations relevant to the expected levels of impurities.

Table 2: Examples of Linearity Studies for Prucalopride Analytical Methods

Method Type Concentration Range (µg/mL) Correlation Coefficient (R²)
UV-Visible Spectrophotometry 2-10 0.990 rjptonline.org
UV Spectrophotometry 5-60 Not Specified
RP-HPLC 5-30 Not Specified
RP-HPLC 50-150 0.999 jipbs.com
HPLC-UV 0.05-0.5 Not Specified

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for impurity analysis, as they define the sensitivity of the method. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are often calculated based on the standard deviation of the response and the slope of the calibration curve, or based on a signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Table 3: Reported LOD and LOQ Values from Prucalopride Analytical Methods

Method Type LOD (µg/mL) LOQ (µg/mL)
RP-HPLC 0.36 1.111 eprajournals.com
RP-HPLC 0.16 0.49
UV-Visible Spectrophotometry 0.81 2.46 rjptonline.org
HPLC-UV Not Specified 0.05 jchr.org

These validated analytical methods, with their established specificity, linearity, and low detection limits, are essential for the routine quality control of Prucalopride, ensuring that any presence of Impurity 6, in any of its identified forms, is accurately monitored and controlled within acceptable limits.

Precision (Repeatability and Intermediate Precision)

The precision of an analytical method is a measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. For impurity analysis, precision is critical to ensure that the reported level of an impurity is a true reflection of its presence in the substance and not a result of analytical variability. Precision is typically evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay Precision): Repeatability assesses the precision of the method over a short interval of time with the same analyst and equipment. While specific repeatability data for analytical methods focused solely on this compound are not extensively detailed in publicly available literature, the validation of methods for Prucalopride and its impurities demonstrates the expected level of precision. For instance, in a broader method validation for Prucalopride Succinate (B1194679), the repeatability of the measurement of the primary compound, expressed as the relative standard deviation (%RSD), was found to be well within acceptable limits, often below 2%.

Intermediate Precision: Intermediate precision evaluates the effect of random events on the precision of the analytical procedure by assessing the variability within the same laboratory over a longer period. This includes variations such as different days, different analysts, and different equipment. In comprehensive stability-indicating method validations for Prucalopride, intermediate precision is a key parameter. For the analysis of related substances, the %RSD for the areas of the main drug and its impurities under different conditions (e.g., different days) is expected to be low, demonstrating the method's consistency.

The following table illustrates a representative data structure for presenting precision results for an impurity, although specific values for this compound are not publicly documented.

Table 1: Illustrative Data Table for Precision of an Analytical Method for an Impurity

Parameter Concentration Level Acceptance Criteria (%RSD)
Repeatability
Analyst 1, Day 1 Specification Level ≤ 5.0
Intermediate Precision

Accuracy and Recovery Studies

Accuracy refers to the closeness of the test results obtained by an analytical method to the true value. For impurity quantification, accuracy is often determined through recovery studies. This involves spiking a sample with a known amount of the impurity reference standard and measuring the recovery of the added impurity.

While specific recovery studies for this compound are not detailed in the available scientific literature, the validation of analytical methods for Prucalopride and its related substances necessitates such assessments. In these studies, a known quantity of the impurity would be added to a sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit for the impurity). The percentage of the impurity that is detected by the analytical method is then calculated. High recovery rates, typically within a range of 80% to 120%, indicate the accuracy of the method for quantifying that specific impurity.

The data from such a study would typically be presented as shown in the interactive table below.

Table 2: Representative Data Table for Accuracy and Recovery of an Impurity

Spike Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery
50% 0.5 0.49 98.0
100% 1.0 1.01 101.0

Application of Impurity 6 as a Reference Standard

This compound is a well-characterized chemical compound that serves as a crucial reference standard in the pharmaceutical industry. Reference standards are highly purified compounds that are used as a benchmark for quantitative and qualitative analysis of a drug substance and its related impurities.

The primary applications of this compound as a reference standard include:

Analytical Method Development: During the development of new analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of Prucalopride, Impurity 6 is used to identify its peak and optimize the separation from the main component and other impurities.

Method Validation: As part of the validation process for an analytical method, this compound is used to assess key performance characteristics, including specificity, linearity, accuracy, precision, and limit of detection/quantification. This ensures that the method is suitable for its intended purpose of accurately quantifying this impurity.

Quality Control (QC): In the routine quality control of Prucalopride active pharmaceutical ingredient (API) and finished drug products, Impurity 6 is used as a reference to confirm the identity and determine the content of this impurity in each batch. This is essential to ensure that the level of the impurity does not exceed the established safety limits.

Stability Studies: During stability testing of Prucalopride, the reference standard of Impurity 6 is used to monitor for any increase in its concentration over time, which could indicate degradation of the drug substance.

By providing a reliable point of comparison, the use of this compound as a reference standard is fundamental to ensuring the quality, safety, and efficacy of Prucalopride-containing medicines in compliance with regulatory guidelines.

Strategies for Impurity Control and Mitigation in Pharmaceutical Manufacturing

Advanced Purification Procedures

Following the synthesis, advanced purification procedures are essential to remove any remaining Prucalopride (B966) Impurity 6 from the active pharmaceutical ingredient (API). Given the significant difference in physicochemical properties between the volatile, non-polar Impurity 6 (a liquid with a boiling point of 110-112°C) and the high-melting, polar Prucalopride solid, several purification techniques can be highly effective. thermofisher.comgoogle.com

Crystallization/Recrystallization: This is a powerful technique for purifying solid compounds. mt.com By selecting an appropriate solvent system in which Prucalopride has high solubility at elevated temperatures and low solubility at cooler temperatures, while Impurity 6 remains soluble, effective separation can be achieved. umass.edu A final wash of the filtered crystals with a cold, non-solubilizing solvent can further remove any surface-adhering impurity. A patent on Prucalopride synthesis mentions purification by recrystallization from a mixture of cyclohexane (B81311) and ethyl acetate. tdcommons.org

Distillation/Evaporation under Reduced Pressure: Due to the volatile nature of Impurity 6, its removal can be facilitated by evaporation, particularly under reduced pressure, during the work-up and isolation of the crude Prucalopride.

Distillative Sweating: This is a technique that can be used for the additional purification of solidifying granules from volatile impurities. researchgate.net

Table 2: Illustrative Data on Purification Efficiency

Purification Method Initial Impurity 6 Level (ppm) Final Impurity 6 Level (ppm) Removal Efficiency (%)
Single Recrystallization (Isopropanol) 5000 500 90.0
Double Recrystallization (Isopropanol) 5000 <50 >99.0

Stability-Indicating Methods for Monitoring Impurity Levels

To monitor the levels of Prucalopride Impurity 6, a validated, stability-indicating analytical method is required. Such a method must be able to separate and quantify the impurity in the presence of the API, its degradation products, and other process-related impurities. nih.gov Given that this compound is a volatile organic compound without a significant UV chromophore, High-Performance Liquid Chromatography (HPLC) with UV detection, commonly used for Prucalopride and its other impurities, is not suitable for this specific analyte. ptfarm.plresearchgate.netijpsr.com

The most appropriate analytical technique for quantifying volatile residual solvents and reactants like 1-chloro-3-methoxypropane (B29878) is Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID). thermofisher.comlabcompare.com

A typical HS-GC method would involve:

Sample Preparation: Dissolving a known amount of the Prucalopride drug substance in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) in a sealed headspace vial.

Headspace Analysis: The vial is heated to a specific temperature for a set time, allowing the volatile Impurity 6 to partition into the headspace gas. A portion of this gas is then injected into the GC system.

Chromatographic Separation: A capillary column, such as a DB-624, is used to separate 1-chloro-3-methoxypropane from other volatile components. researchgate.net

Detection and Quantification: The FID provides a response proportional to the amount of the analyte, which is quantified against a calibrated reference standard of this compound.

Table 3: Exemplary Headspace GC Method Parameters

Parameter Condition
GC System Agilent 7890B with Headspace Sampler
Column DB-624, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Nitrogen or Helium
Oven Temperature Program Initial 40°C for 10 min, ramp at 40°C/min to 250°C, hold for 5 min
Injector Temperature 200°C
Detector (FID) Temperature 250°C
Headspace Vial Temperature 80°C

| Headspace Vial Equilibration Time | 30 min |

This method would be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Quality Control (QC) Applications during Synthesis and Formulation

The reference standard of this compound is essential for various Quality Control (QC) applications throughout the manufacturing process of Prucalopride. youtube.compnrjournal.com

In-Process Control (IPC): During the synthesis, the HS-GC method can be used to monitor the consumption of 1-chloro-3-methoxypropane, helping to determine the reaction endpoint and ensuring the process is under control.

API Batch Release Testing: For the final release of the Prucalopride drug substance, a limit test for this compound is a critical quality attribute. The validated HS-GC method is used to quantify the amount of this impurity in each batch. The result must comply with a pre-defined acceptance criterion.

Method Validation: The certified reference standard of this compound is used to prepare calibration standards and control samples for the validation of the analytical method. youtube.com

Stability Studies: While Impurity 6 is a process-related impurity and not expected to form on storage, its presence could potentially impact the stability of the drug substance. Therefore, its levels are typically monitored at the initial time point of stability studies.

The acceptance criterion for a residual reactant like this compound is based on toxicological data and what is achievable by a well-controlled manufacturing process. As a halogenated organic compound, it would likely be treated with similar concern to Class 2 or 3 residual solvents under ICH Q3C guidelines, depending on its toxicological profile. fda.gov A technically achievable limit, for instance, might be set at not more than 100 ppm.

Table 4: Example of a QC Specification for this compound

Test Analytical Procedure Acceptance Criterion

This stringent control ensures that the final Prucalopride drug product is free from unacceptable levels of this process-related impurity, safeguarding patient health.

Regulatory Science and Impurity Profiling of Prucalopride

Adherence to International Conference on Harmonisation (ICH) Guidelines (e.g., ICH Q1A(R2) for stability, ICH Q2(R1) for validation)

Adherence to the guidelines established by the International Conference on Harmonisation (ICH) is fundamental for the regulatory approval of pharmaceutical products. These guidelines provide a unified standard for quality, safety, and efficacy.

ICH Q1A(R2): Stability Testing The ICH Q1A(R2) guideline dictates the requirements for stability testing of new drug substances and products. nih.gov A key component of this is forced degradation, or stress testing, which is performed to identify likely degradation products that may form during storage and handling. nih.gov These studies expose the drug substance to conditions more severe than accelerated testing, such as acid and base hydrolysis, oxidation, heat, and photolysis. nih.goveprajournals.com

For Prucalopride (B966) Succinate (B1194679), forced degradation studies have been extensively performed. nih.gov The drug has been shown to be susceptible to degradation under acidic and oxidative conditions, while remaining relatively stable under neutral, basic, photolytic, and thermal stress. nih.gov For instance, significant degradation was observed when Prucalopride was subjected to 5 N HCl at 75°C and 10% H2O2 at room temperature. Such studies are crucial for identifying potential degradation products, including impurities like Prucalopride Impurity 6, and for developing stability-indicating analytical methods capable of separating these impurities from the parent drug. researchgate.netijpsdronline.com

ICH Q2(R1): Validation of Analytical Procedures The ICH Q2(R1) guideline provides a framework for validating analytical methods to ensure they are suitable for their intended purpose. nih.govjetir.org For impurity analysis, this means the method must be proven to be specific, accurate, precise, and linear, with appropriate detection and quantitation limits for impurities such as this compound. nih.gov

Various analytical methods, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), have been developed and validated according to ICH Q2(R1) guidelines for the determination of Prucalopride Succinate and its impurities. researchgate.netijpsdronline.comimpactfactor.org These methods are designed to be stability-indicating, meaning they can resolve the API peak from all potential degradation products. researchgate.netijpsdronline.com The validation process involves testing multiple parameters to confirm the method's reliability. jipbs.com

Table 1: Example of Validation Parameters for an RP-HPLC Method for Prucalopride Analysis researchgate.netijpsdronline.comjipbs.com
ParameterFindingSignificance for Impurity Detection
Linearity (r²)Correlation coefficient (r²) values are consistently reported as >0.998. researchgate.netimpactfactor.orgEnsures the method's response is directly proportional to the concentration of an impurity over a specific range.
Accuracy (% Recovery)Mean recovery percentages are typically found to be within 98-101%. researchgate.netjipbs.comConfirms the closeness of the method's results to the true value, ensuring accurate quantification of impurities.
Precision (% RSD)Intra-day and inter-day precision studies show a relative standard deviation (%RSD) of less than 2%. researchgate.netijpsdronline.comDemonstrates the method's ability to produce consistent, reproducible results for impurity levels.
Limit of Detection (LOD)Reported as low as 0.2 µg/mL. impactfactor.orgDefines the lowest amount of an impurity that can be detected, but not necessarily quantified, by the method.
Limit of Quantification (LOQ)Reported as low as 0.8 µg/mL. impactfactor.orgDefines the lowest amount of an impurity that can be accurately and precisely quantified.

Role of Impurity Profiling in Drug Development and Quality Assurance

Impurity profiling is the comprehensive process of identifying and quantifying the impurities present in a drug substance. It is a cornerstone of modern drug development and quality assurance, directly impacting the safety and quality of the pharmaceutical product. ijpsdronline.com Impurities can originate from various sources, including the synthetic process (process-related impurities) or the chemical degradation of the API (degradation products). nih.gov

The profiling process involves using sophisticated analytical techniques, such as HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS), to create a detailed fingerprint of all impurities in the drug substance. nih.gov This profile is critical for several reasons:

Safety: Impurities may have their own pharmacological or toxicological activity, which could pose a risk to patients.

Efficacy: High levels of impurities can reduce the effective concentration of the API, potentially compromising the drug's efficacy.

Process Optimization: Understanding the impurity profile allows chemists to refine the synthesis and purification processes to minimize the formation of unwanted by-products.

Quality Control: A consistent impurity profile from batch to batch is an indicator of a well-controlled manufacturing process.

For Prucalopride, impurity profiling ensures that any by-products from its synthesis or degradation, such as this compound, are identified, monitored, and controlled within acceptable, safe limits. nih.gov

Qualification Thresholds for Impurities

The qualification of an impurity is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level. ich.org The ICH Q3A(R2) guideline provides a clear framework and specific thresholds for the qualification of impurities in new drug substances. ich.org These thresholds are based on the maximum daily dose (MDD) of the drug.

The guideline establishes three key action thresholds:

Reporting Threshold: The level above which an impurity must be reported in the drug substance specification.

Identification Threshold: The level above which the chemical structure of an impurity must be determined.

Qualification Threshold: The level above which an impurity's biological safety must be established through appropriate studies. ich.org

Any impurity found in a new drug substance that has been adequately evaluated in safety and clinical studies is considered qualified. ich.org If an impurity, such as this compound, is present at a level exceeding the qualification threshold, and sufficient safety data is not available, further toxicological studies may be required. ich.orgeuropa.eu

Table 2: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances ich.org
Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day0.03%0.05%0.05%

These thresholds ensure that any impurity with the potential to cause adverse effects is rigorously assessed, safeguarding patient health. ich.org

Future Research Directions for Prucalopride Impurity 6

Development of Novel Green Analytical Chemistry Methods for Impurity Analysis

The principles of Green Analytical Chemistry (GAC) aim to make analytical procedures safer for the environment and human health by reducing or eliminating hazardous substances, minimizing energy consumption, and decreasing waste generation nrigroupindia.commdpi.comaustinpublishinggroup.com. Traditional analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often rely on large volumes of toxic organic solvents like acetonitrile (B52724) and methanol (B129727) austinpublishinggroup.comresearchgate.net. Future research should focus on developing eco-friendly analytical techniques for the detection and quantification of Prucalopride (B966) Impurity 6.

Key areas for development include:

Greener Solvents and Mobile Phases: Research into replacing hazardous solvents with benign alternatives is a cornerstone of GAC mdpi.comresearchgate.net. This includes using water-based solvent systems, supercritical fluids (like CO2), or biodegradable solvents such as certain sugars and amino acids in chromatographic methods mdpi.com. An eco-friendly voltametric method for the determination of Prucalopride succinate (B1194679) using water as a solvent has already been developed, suggesting a promising avenue for impurity analysis as well ekb.eg.

Method Miniaturization: Adopting techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) can significantly reduce solvent consumption and waste production while shortening analysis times researchgate.net.

Energy Efficiency: Developing methods that consume less energy, for example, by operating at ambient temperatures or using more efficient instrumentation, aligns with GAC principles nrigroupindia.com.

Waste Reduction: The focus should be on generating minimal waste and ensuring proper management of any waste that is produced researchgate.net. Direct analysis techniques that avoid extensive sample preparation can also contribute to this goal austinpublishinggroup.comalliedacademies.org.

FeatureTraditional Analytical MethodsGreen Analytical Chemistry (GAC) Methods
Solvents Often use large volumes of toxic organic solvents (e.g., acetonitrile, methanol) austinpublishinggroup.comresearchgate.net.Prioritize water, ethanol, supercritical fluids, or other eco-friendly alternatives mdpi.comresearchgate.net.
Waste Generation Can produce significant amounts of hazardous chemical waste nrigroupindia.com.Aims to minimize waste output through miniaturization and efficient processes researchgate.net.
Energy Consumption May require high energy consumption for instrumentation and temperature control nrigroupindia.com.Seeks to reduce overall energy usage in the analytical process austinpublishinggroup.com.
Sample Preparation Often involves complex, multi-step preparation.Favors direct analysis or simplified, green extraction techniques to reduce solvent use austinpublishinggroup.comresearchgate.net.

In-depth Mechanistic Studies of Impurity Formation at Molecular Level

Understanding the precise chemical pathways through which Prucalopride Impurity 6 is formed is fundamental to controlling its presence in the final drug substance. Impurities can originate from various sources, including the synthetic process (as by-products or from incomplete reactions) or degradation of the API during storage and handling daicelpharmastandards.com.

Future research should involve:

Forced Degradation Studies: Subjecting Prucalopride to stress conditions as outlined by the International Council for Harmonisation (ICH), such as acidic and alkaline hydrolysis, oxidation, photolysis, and thermal stress, can help identify the conditions under which Impurity 6 is formed . Studies have shown that Prucalopride is susceptible to degradation under acidic and oxidative conditions . A detailed analysis of the resulting degradants would clarify if Impurity 6 is a product of these pathways.

Reaction Pathway Analysis: A thorough investigation of the Prucalopride synthesis route is needed to identify potential side reactions that could lead to the formation of Impurity 6. This involves analyzing intermediates and by-products at each synthetic step to pinpoint the exact origin of the impurity google.com.

Isotopic Labeling Studies: Using isotopically labeled starting materials or reagents can provide definitive evidence of the atoms and bonds involved in the formation of Impurity 6, offering unambiguous insight into the reaction mechanism.

Chemoinformatic and Computational Approaches for Impurity Prediction

Chemoinformatics and artificial intelligence (AI) are emerging as powerful tools for proactively predicting the formation of potential impurities in pharmaceutical manufacturing chemical.airesolvemass.ca. Instead of reacting to impurities after they are detected, these computational approaches allow for their anticipation.

Future research directions in this area include:

AI-Powered Prediction Models: Utilizing advanced AI algorithms to analyze the synthesis pathway of Prucalopride can help predict the likelihood of Impurity 6 formation chemical.ai. AI-driven tools can analyze reactions and predict impurity structures with a high degree of accuracy, potentially reducing extensive trial-and-error laboratory work chemical.aichemrxiv.org.

Data Mining of Reaction Databases: Employing automated workflows to mine large chemical reaction databases can identify analogue reactions and extract reaction templates chemrxiv.org. Applying these templates to the specific reactants and conditions used in Prucalopride synthesis could predict the formation of Impurity 6 and other related substances chemrxiv.org.

Predicting Degradation Pathways: AI-powered tools can also be used to predict potential degradation pathways, enhancing the design of stability studies and the development of stable formulations resolvemass.ca. This allows for a more targeted approach to identifying potential degradants like Impurity 6.

Standardization and Availability of Certified Reference Materials for All Prucalopride Impurities

The accuracy and reliability of any analytical method depend on the availability of high-quality, well-characterized reference materials synzeal.comsynthinkchemicals.com. Certified Reference Materials (CRMs) are essential for method validation, quality control (QC), and ensuring consistency in testing across different laboratories and manufacturing sites synzeal.com.

Priorities for future work include:

Synthesis and Certification: Developing a robust and scalable synthesis for this compound to produce a high-purity standard. This material must then be thoroughly characterized using a range of analytical techniques (e.g., NMR, MS, HPLC) to establish it as a CRM synthinkchemicals.com.

Global Availability: Ensuring that CRMs for this compound and other relevant impurities are commercially available to all pharmaceutical researchers, manufacturers, and regulatory agencies daicelpharmastandards.comsynzeal.com.

Pharmacopeial Recognition: Working towards the inclusion of this compound and its corresponding analytical procedures in major pharmacopeias, such as the European Pharmacopoeia (EP) and United States Pharmacopeia (USP). This would standardize the quality requirements for Prucalopride worldwide synthinkchemicals.com.

Continuous Improvement in Impurity Reduction Technologies

The ultimate goal of impurity profiling is to implement control strategies that minimize or eliminate impurities from the final API biopharminternational.com. Research into advanced purification and manufacturing technologies is crucial for achieving higher purity levels for Prucalopride.

Future research should focus on:

Advanced Separation Techniques: Investigating more selective and efficient purification methods beyond traditional crystallization. This could include preparative chromatography, the use of selective adsorbents, or reactive resins designed to capture specific impurities like Impurity 6 researchgate.net. A screening approach using high-throughput LC-MS has been shown to effectively identify resins capable of selectively removing impurities from product streams researchgate.net.

Process Optimization (Quality by Design): Applying Quality by Design (QbD) principles to the Prucalopride manufacturing process. This involves systematically understanding how process parameters affect impurity formation and then optimizing those parameters to prevent the generation of Impurity 6 from the outset emanresearch.org.

Continuous Manufacturing: Exploring the potential of continuous manufacturing processes, which can offer better control over reaction conditions and potentially lead to lower and more consistent impurity profiles compared to traditional batch manufacturing.

常见问题

Q. How to integrate in silico toxicity prediction models for assessing this compound’s safety?

  • Methodological Answer: Use software like Derek Nexus or Leadscope to predict genotoxicity/mutagenicity based on structural alerts. Validate predictions with Ames tests or in vitro micronucleus assays. ICH M7 guidelines prioritize impurities with positive in silico alerts for further testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prucalopride Impurity 6
Reactant of Route 2
Prucalopride Impurity 6

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。